2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethylphenyl)acetamide
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Overview
Description
1,2,4-Triazoloquinazolines are a class of organic compounds that have been studied for their potential medicinal properties . They are characterized by a triazole ring fused to a quinazoline ring. The specific compound you mentioned also has an acetamide group attached, which could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoloquinazolines can be analyzed using techniques such as X-ray crystallography and spectroscopic methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoloquinazolines would depend on the specific substituents present on the molecule . For example, the presence of an acetamide group could potentially make the molecule more reactive towards certain reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoloquinazolines, such as their solubility, melting point, and stability, would depend on the specific substituents present on the molecule .
Scientific Research Applications
Synthesis and Potential as H1-antihistaminic Agents
Research has focused on synthesizing novel triazoloquinazolinone derivatives and testing their pharmacological properties, especially their H1-antihistaminic activities. Compounds within this class have been identified as promising leads for developing new antihistamines with potentially fewer side effects.
Innovative Synthesis : Novel triazoloquinazolinones, including those with ethylphenyl substitutions, are synthesized through cyclization reactions involving specific precursors such as hydrazinoquinazolinones with various carbon donors. This innovative approach has led to the creation of compounds with significant in vivo H1-antihistaminic activity, showing protective effects against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2009).
Pharmacological Investigations : Among the synthesized compounds, certain derivatives have emerged as more potent than established standards like chlorpheniramine maleate, offering substantial protection with minimal sedative effects. These findings underscore the potential of triazoloquinazolinone derivatives as leading compounds for further development into new classes of H1-antihistamines with reduced sedative properties (Alagarsamy et al., 2009).
Mechanism of Action
Triazoles
are a class of compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Quinazolines
are another class of compounds that have been found to show broad-spectrum antibacterial activity . They are also known to be used in the synthesis of a variety of pharmacologically active agents .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-2-12-3-6-14(7-4-12)22-17(26)10-25-19(27)24-11-21-16-9-13(20)5-8-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQOWSZGVXHXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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